Hydrochloride Salt Form Confers Superior Aqueous Solubility and Handling Stability Relative to Free Base Analogs
The compound is supplied as a hydrochloride salt, which is reported to enhance aqueous solubility and improve physical stability compared to its corresponding free base (2-chloro-N-(pyridazin-3-yl)acetamide) [1]. While quantitative solubility data (e.g., mg/mL in water) are not publicly available for this specific entity, the general principle that hydrochloride salt formation increases the water solubility of basic nitrogen-containing heterocycles is well-established in pharmaceutical sciences. This attribute facilitates easier handling, accurate weighing, and dissolution during synthetic or assay preparation workflows.
| Evidence Dimension | Aqueous solubility and handling stability |
|---|---|
| Target Compound Data | Hydrochloride salt form (enhanced solubility and stability, qualitative) |
| Comparator Or Baseline | Free base analog (2-chloro-N-(pyridazin-3-yl)acetamide, CAS 1602313-19-8) |
| Quantified Difference | Not quantified; qualitatively improved solubility and stability |
| Conditions | Vendor-provided technical information |
Why This Matters
For procurement decisions, the hydrochloride salt offers immediate practical advantages in laboratory handling and assay preparation, reducing the need for additional solubilization steps or specialized storage conditions that may be required for the free base.
- [1] Kuujia. (n.d.). 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride (CAS 2138213-64-4). Retrieved from https://www.kuujia.com/cas-2138213-64-4.html View Source
